molecular formula C6H2Cl3NO2 B101362 2,3,4-Trichloronitrobenzene CAS No. 17700-09-3

2,3,4-Trichloronitrobenzene

Cat. No. B101362
Key on ui cas rn: 17700-09-3
M. Wt: 226.4 g/mol
InChI Key: BGKIECJVXXHLDP-UHFFFAOYSA-N
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Patent
US04146718

Procedure details

A 12 liter resin pot equipped with an efficient mechanical stirrer and a thermometer was charged with 90% (sp. gr. 1.4826) nitric acid (3.6 liters). An iced-water bath was used to keep the temperature between 25° and 30° while 1,2,3-trichlorobenzene (1.89 kg, 10.4 mol) was added in portions over 30 minutes. The resulting mixture was stirred for 30 minutes and then poured into a 9.5 liter battery jar equipped with an efficient stirrer and containing about 5 kg of ice. The resulting solid was filtered off and washed well with water.
[Compound]
Name
resin
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
1.89 kg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
3.6 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[Cl:9].[N+:10]([O-])([OH:12])=[O:11]>>[Cl:1][C:2]1[C:3]([Cl:9])=[C:4]([Cl:8])[CH:5]=[CH:6][C:7]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
resin
Quantity
12 L
Type
reactant
Smiles
Step Two
Name
Quantity
1.89 kg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)Cl
Step Three
Name
ice
Quantity
5 kg
Type
reactant
Smiles
Step Four
Name
Quantity
3.6 L
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An iced-water bath was used
CUSTOM
Type
CUSTOM
Details
the temperature between 25° and 30°
ADDITION
Type
ADDITION
Details
was added in portions over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
poured into a 9.5 liter battery jar
CUSTOM
Type
CUSTOM
Details
equipped with an efficient stirrer
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed well with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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